molecular formula C20H20ClN5O4S B12161715 1-(3-chlorophenyl)-3-methyl-4-{2-[3-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-4,5-dihydro-1H-pyrazol-5-one

1-(3-chlorophenyl)-3-methyl-4-{2-[3-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B12161715
M. Wt: 461.9 g/mol
InChI Key: WGAXGMNWNVIBPB-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-3-methyl-4-{2-[3-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-4,5-dihydro-1H-pyrazol-5-one is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial properties . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-3-methyl-4-{2-[3-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-4,5-dihydro-1H-pyrazol-5-one involves several steps. One common method includes the reaction of 3-chlorobenzaldehyde with methylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with 3-(morpholine-4-sulfonyl)benzaldehyde under acidic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(3-chlorophenyl)-3-methyl-4-{2-[3-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-chlorophenyl)-3-methyl-4-{2-[3-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3-methyl-4-{2-[3-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar compounds to 1-(3-chlorophenyl)-3-methyl-4-{2-[3-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-4,5-dihydro-1H-pyrazol-5-one include other pyrazole derivatives such as:

Properties

Molecular Formula

C20H20ClN5O4S

Molecular Weight

461.9 g/mol

IUPAC Name

2-(3-chlorophenyl)-5-methyl-4-[(3-morpholin-4-ylsulfonylphenyl)diazenyl]-1H-pyrazol-3-one

InChI

InChI=1S/C20H20ClN5O4S/c1-14-19(20(27)26(24-14)17-6-2-4-15(21)12-17)23-22-16-5-3-7-18(13-16)31(28,29)25-8-10-30-11-9-25/h2-7,12-13,24H,8-11H2,1H3

InChI Key

WGAXGMNWNVIBPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)N=NC3=CC(=CC=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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